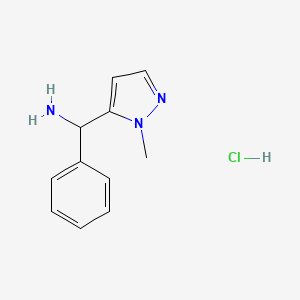

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride

描述

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride, with the molecular formula C11H14ClN3 and a molecular weight of 223.7 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, along with relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN3 |

| Molecular Weight | 223.7 g/mol |

| Purity | Typically 95% |

| IUPAC Name | (2-methylpyrazol-3-yl)-phenylmethanamine; hydrochloride |

The compound's structure includes a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity

Recent studies have indicated that pyrazole derivatives can exhibit significant anti-inflammatory properties. For example, a library of pyrazolo[1,5-a]quinazoline compounds was synthesized and screened for their ability to inhibit NF-κB/AP-1 reporter activity in a dose-dependent manner. Compounds demonstrated IC50 values ranging from 4.8 to 30.1 µM, indicating promising anti-inflammatory effects .

Case Study: Pyrazolo Derivatives

In a study involving various pyrazolo derivatives, it was found that compounds with an amide group at position 3 of the heteroaromatic scaffold exhibited the best activity against inflammation markers .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Compounds containing pyrazole rings have been shown to inhibit the growth of several cancer cell lines.

Cytotoxicity Studies

In vitro studies reported that certain pyrazole derivatives displayed significant cytotoxic activity against various cancer cell lines. For instance:

- MCF7 Cell Line : Compounds exhibited growth inhibition with GI50 values ranging from 3.79 µM to 42.30 µM.

- NCI-H460 Cell Line : Notable cytotoxic effects were observed with IC50 values around 8.55 µM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The presence of the pyrazole moiety allows for interactions that can inhibit enzymes or receptors critical for disease progression.

Summary of Key Studies

| Study Reference | Biological Activity | Cell Line Tested | IC50/EC50 Values |

|---|---|---|---|

| Anti-inflammatory | Various | 4.8 - 30.1 µM | |

| Anticancer | MCF7, NCI-H460 | 3.79 - 42.30 µM | |

| Cytotoxicity | Hep-2, P815 | IC50 = 17.82 mg/mL |

These studies underscore the potential of this compound as a candidate for further development in therapeutic applications.

科学研究应用

Medicinal Chemistry

1. Antitumor Activity

C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride has been investigated for its potential as an antitumor agent. Compounds with similar structures have shown to inhibit the activity of tyrosine kinases, which are crucial in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

2. Antiparasitic Activity

Research has indicated that derivatives of this compound may exhibit antiparasitic properties. A study on related compounds demonstrated significant in vitro activity against Leishmania species, suggesting that modifications to the pyrazole structure could enhance efficacy against parasitic infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its pharmacological properties. The following key points summarize findings related to its SAR:

- Substituent Effects : Variations in the phenyl ring and pyrazole substituents can significantly influence biological activity. For instance, adding electron-donating or withdrawing groups can modulate potency and selectivity towards target enzymes .

- Metabolic Stability : Studies have shown that modifications aimed at reducing glucuronidation can enhance the compound's stability and prolong its action in vivo, which is vital for effective therapeutic use .

Case Studies

1. In Vivo Studies

In vivo assessments have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For example, a study demonstrated that specific analogs exhibited promising profiles in mouse models, showing reduced tumor sizes and improved survival rates compared to controls .

2. Synthesis and Optimization

The synthesis of this compound has been optimized through various chemical pathways, allowing for the efficient production of high-purity compounds suitable for biological testing. Techniques such as flash chromatography and NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing C-(2-Methyl-2H-pyrazol-3-yl)-C-phenyl-methylamine hydrochloride?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring via cyclocondensation between hydrazine derivatives and carbonyl compounds. For example:

- Step 1 : React phenylhydrazine with a 1,3-diketone in an aprotic solvent (e.g., dimethylformamide) to form the pyrazole core.

- Step 2 : Introduce the phenyl-methylamine group through nucleophilic substitution or reductive amination.

- Step 3 : Hydrochloride salt formation via acidification with HCl, followed by recrystallization for purity . Key parameters include temperature control (60–80°C), pH adjustment (pH 5–6 for cyclization), and solvent selection to minimize side reactions.

Q. How is structural characterization performed for this compound?

Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 248.1).

- X-ray Crystallography : For absolute configuration determination, using software like SHELXL for refinement .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Freely soluble in polar solvents (water, ethanol) due to its hydrochloride salt form; limited solubility in non-polar solvents like hexane .

- Stability : Stable at room temperature for >6 months if stored in airtight, light-protected containers. Degradation occurs above 150°C or under prolonged exposure to humidity .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism in the pyrazole ring be resolved?

Pyrazole derivatives exhibit tautomerism between enol and keto forms, leading to split peaks in NMR. Strategies include:

- Variable Temperature (VT) NMR : To observe dynamic exchange and identify dominant tautomers.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental data .

- Heteronuclear Correlation (HSQC) : To assign overlapping proton signals via C coupling .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., Pd/C) for reductive amination steps.

- Flow Chemistry : Continuous flow systems to enhance mixing and reduce side products.

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, molar ratios) to identify critical parameters . Example: A 20% yield increase was achieved by replacing batch reactors with microfluidic setups for the cyclocondensation step .

Q. How can computational modeling predict biological activity for structure-activity relationship (SAR) studies?

- Molecular Docking : Use tools like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase or xanthine oxidase).

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with inhibitory activity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve crystallographic data discrepancies in polymorph identification?

Polymorph characterization requires:

属性

IUPAC Name |

(2-methylpyrazol-3-yl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9;/h2-8,11H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOYEBINPGFXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。